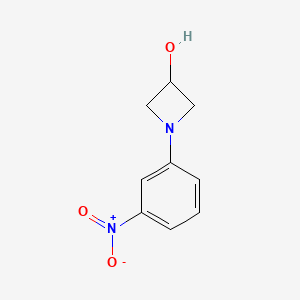

1-(3-Nitrophenyl)azetidin-3-ol

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

1-(3-nitrophenyl)azetidin-3-ol |

InChI |

InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-2-1-3-8(4-7)11(13)14/h1-4,9,12H,5-6H2 |

InChI Key |

PQHOJKWUFBLSET-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC(=CC=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3-Nitrophenyl)azetidin-3-ol typically involves the cyclization of N-(3-nitrophenyl)-3-amino-1-chloropropan-2-ol or related amino alcohol precursors. The cyclization reaction forms the azetidine ring by intramolecular nucleophilic substitution, where the amino group attacks the chlorohydrin moiety, closing the four-membered ring.

Cyclization Using Triethylamine as Solvent and Base

A key advancement in the preparation of azetidin-3-ol derivatives, including 1-(3-Nitrophenyl)azetidin-3-ol, is the use of triethylamine as both solvent and base for the cyclization step. This method was notably described in a European patent (EP0161722B1) and related literature:

- The amino alcohol precursor, N-(3-nitrophenyl)-3-amino-1-chloropropan-2-ol , is dissolved in triethylamine.

- The reaction mixture is heated to reflux (approximately 89°C, the boiling point of triethylamine).

- Triethylamine acts to neutralize the hydrogen halide generated during cyclization, precipitating as triethylammonium halide, which helps drive the reaction forward and prevents polymerization side reactions.

- The cyclization typically proceeds efficiently under these conditions, producing the azetidine ring in significantly improved yields compared to aqueous or other organic solvents.

- Phase transfer catalysts such as tetrabutylammonium iodide can be added in small amounts (0.1–1.6 mole %) to accelerate the reaction further.

This method is considered commercially convenient and reproducible for preparing 1-substituted azetidin-3-ol derivatives, including the 3-nitrophenyl substituted compound.

Stepwise Synthetic Route

A representative synthetic sequence for 1-(3-Nitrophenyl)azetidin-3-ol can be summarized as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of N-(3-nitrophenyl)-3-amino-1-chloropropan-2-ol | Amination of 3-chloro-1,2-propanediol with 3-nitroaniline or related precursor | Moderate yield |

| 2 | Cyclization in triethylamine at reflux (89°C) with stirring | Intramolecular nucleophilic substitution forming azetidine ring | High yield; triethylamine neutralizes HCl |

| 3 | Purification by recrystallization or chromatography | Removal of impurities and isolation of pure azetidin-3-ol | Product isolated as crystalline solid |

This approach avoids harsh acidic or aqueous conditions that can degrade sensitive substituents like the nitro group.

Alternative Methods and Related Azetidinone Syntheses

Other synthetic methods related to azetidine and azetidinone derivatives provide context and comparative data:

- Condensation of Schiff bases with chloroacetyl chloride and triethylamine in dioxane at low temperature (0–5°C), followed by reflux, has been used to prepare substituted azetidin-2-ones bearing 3-nitrophenyl groups. Although these are azetidinones (lactams), the methodology shows the importance of triethylamine and controlled temperature in synthesizing nitrophenyl azetidine derivatives.

- The use of phase transfer catalysts and controlled dropwise addition of chloroacetyl chloride or similar reagents enhances reaction control and product purity.

- Cyclization of amino alcohols to azetidines has been reported with yields ranging from 32% to 95%, depending on the nucleophilicity of the amine and reaction conditions.

Detailed Reaction Conditions and Observations

Temperature Control

- Maintaining the reaction temperature around the reflux point of triethylamine (~89°C) is critical for efficient cyclization.

- Lower temperatures slow the reaction, while higher temperatures risk decomposition or side reactions.

- In related syntheses, initial cooling to 0–5°C during reagent addition (e.g., chloroacetyl chloride) helps control exothermicity and improves product formation.

Role of Triethylamine

- Acts as a solvent providing a non-aqueous medium.

- Neutralizes hydrogen halide by-products, precipitating as triethylammonium halide salts.

- Prevents polymerization and side reactions by removing acidic species.

- Commercially convenient due to its moderate boiling point and ease of removal.

Use of Catalysts

- Phase transfer catalysts, especially iodide-containing tetraalkylammonium salts, accelerate cyclization.

- Catalysts improve reaction rates without significantly affecting product selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Cyclization in triethylamine | N-(3-nitrophenyl)-3-amino-1-chloropropan-2-ol, triethylamine | Reflux at 89°C, 3–24 h, with/without phase transfer catalyst | High (up to 90% reported for similar azetidines) | Efficient; triethylamine neutralizes HCl |

| Condensation of Schiff base + chloroacetyl chloride | Schiff base from 3-nitroaniline + aldehyde, triethylamine, chloroacetyl chloride | 0–5°C addition, then reflux 5–6 h | Moderate to good (70–80%) | Used for azetidinones; temperature control critical |

| Alternative cyclizations | Amino alcohols with tosylates or triflates, various bases | 70–125°C, with phase transfer catalysts | Variable (32–95%) | Dependent on amine nucleophilicity and substrate |

Chemical Reactions Analysis

1-(3-Nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, acids, and sodium borohydride . For example, the arylative ring-expansion reaction of 3-vinylazetidin-3-ols with aryl iodides in the presence of palladium and acid catalysts leads to the formation of 2,3,4-trisubstituted dihydrofurans . The major products formed from these reactions are often valuable heterocycles used in organic synthesis.

Scientific Research Applications

1-(3-Nitrophenyl)azetidin-3-ol has several scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and peptidomimetics, which can lead to the development of new pharmaceuticals . Additionally, azetidines are used in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions, making them valuable in industrial applications .

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)azetidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as ring-opening and expansion reactions . These reactions can lead to the formation of biologically active intermediates that interact with specific molecular targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-Nitrophenyl)azetidin-3-ol with structurally related compounds, highlighting molecular formulas, functional groups, and key properties:

*Dichloromethane (DCM) solubility inferred from synthesis protocols in related compounds .

Key Observations:

- Azetidine vs.

- Substituent Effects : The benzhydryl group in 1-Benzhydrylazetidin-3-ol increases molecular weight and hydrophobicity, reducing solubility but enhancing lipophilicity for membrane penetration .

- Nitroaromatic Toxicity: Both 1-(3-Nitrophenyl)ethanol and 3′-Nitroacetophenone exhibit significant skin toxicity (MLD = 500 mg/2H in rabbits), suggesting nitroaromatic compounds require careful handling .

Biological Activity

1-(3-Nitrophenyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Nitrophenyl)azetidin-3-ol exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted phenolic compounds are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Nitrophenyl)azetidin-3-ol | Staphylococcus aureus (MRSA) | 32 µg/mL |

| 1-(3-Nitrophenyl)azetidin-3-ol | Escherichia coli | 64 µg/mL |

| 1-(3-Nitrophenyl)azetidin-3-ol | Bacillus cereus | 16 µg/mL |

The above table summarizes the antimicrobial activity of the compound against key bacterial strains. The MIC values indicate a promising potential for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 1-(3-Nitrophenyl)azetidin-3-ol possesses cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been shown to activate apoptotic pathways, leading to DNA fragmentation and cell death in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Induction of oxidative stress |

The data presented in Table 2 illustrates the cytotoxic potency of the compound across different cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of 1-(3-Nitrophenyl)azetidin-3-ol is believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, such as kinases that regulate cell proliferation.

- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Disruption of Cellular Homeostasis : The presence of the nitro group may enhance the compound's ability to generate reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.

Case Studies

A notable study evaluated the effects of a series of nitrophenyl azetidines on various cancer models. The findings indicated that these compounds not only inhibited tumor growth in xenograft models but also demonstrated reduced toxicity compared to established chemotherapeutics .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm structural integrity, with diagnostic signals for the azetidine ring (δ 3.5–4.5 ppm) and nitroaryl protons (δ 7.5–8.5 ppm) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm, nitro C-NO at ~1520 cm) .

- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., m/z 253.60 [M+H] for related compounds ).

How can researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question

Discrepancies may arise from variations in:

- Synthetic Pathways : Impurities from incomplete nitro-group reduction or side reactions (e.g., azetidine ring-opening) can alter bioactivity. Purity must be confirmed via HPLC (>95%) .

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect bioavailability. Standardize protocols using pharmacokinetic data from analogous compounds .

- Structural Isomerism : X-ray crystallography (refined with SHELXL ) can identify undetected polymorphs or tautomers.

What computational tools are recommended for studying 1-(3-Nitrophenyl)azetidin-3-ol’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes/receptors. Use crystallographic data (e.g., PDB entries) for target validation .

- Density Functional Theory (DFT) : Models electronic properties of the nitro group and azetidine ring to explain reactivity or stability trends .

- WinGX Suite : Analyzes crystallographic data for charge density or hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

What safety considerations are critical when handling 1-(3-Nitrophenyl)azetidin-3-ol?

Basic Research Question

- Toxicity : Nitroaryl compounds may exhibit mutagenicity. Follow guidelines for azetidine derivatives (e.g., MedChemExpress safety protocols ).

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection during synthesis .

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NHCl) before disposal .

How does the nitro group influence the compound’s electronic and pharmacological properties?

Advanced Research Question

- Electron-Withdrawing Effects : The nitro group decreases electron density on the azetidine ring, enhancing stability toward oxidation but reducing nucleophilicity. This is confirmed via Hammett substituent constants (σ = 0.71) .

- Pharmacological Impact : Nitro groups enhance binding to nitroreductase enzymes, making the compound a candidate for prodrug development. In vitro assays with bacterial nitroreductases can validate activation pathways .

What are the limitations of current synthetic methods, and what innovations are emerging?

Advanced Research Question

- Limitations : Low yields in azetidine ring formation (<50% in some cases) and scalability issues with chiral catalysts .

- Innovations :

- Flow Chemistry : Continuous synthesis minimizes side reactions and improves scalability .

- Photoredox Catalysis : Enables nitro-group functionalization under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.